molecular formula C11H13ClN2OS B1374174 3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one CAS No. 1339603-01-8

3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one

Cat. No. B1374174
M. Wt: 256.75 g/mol
InChI Key: WZJKWHOSMCCODK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used in each step. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The amino and sulfanyl groups are both nucleophilic, meaning they could react with electrophiles. The carbonyl group in the pyrrolidin-2-one ring could also undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and carbonyl groups could make it soluble in polar solvents .

Scientific Research Applications

Sulfonamides and Related Compounds: Applications and Developments

Sulfonamides, including compounds structurally related to 3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one, have been recognized for their diverse applications in the field of medicine and pharmacology. Recent advancements have emphasized their role in the development of novel drugs, highlighting the potential of sulfonamides in addressing a range of health conditions. The study "Sulfonamides: a patent review (2008 – 2012)" delves into the main classes of sulfonamides investigated within this period. It notably reviews scientific and patent literature on carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and multi-targeted receptor tyrosine kinase inhibitors, underscoring their significant antitumor activity and the ongoing need for novel sulfonamides in pharmaceutical development (Carta, Scozzafava, & Supuran, 2012).

Environmental and Health Perspectives

The environmental impact of chlorophenols, a class closely related to the sulfonamide family, has been extensively reviewed, particularly regarding their moderate toxicity to aquatic life and bioaccumulation potential. The study "Assessment of the impact of the emission of certain organochlorine compounds on the aquatic environment" explores the effects of these compounds, including chlorophenols such as 2,4-dichlorophenol, on the environment and living organisms. It highlights the moderate to high persistence of these compounds under certain environmental conditions and their strong organoleptic effect (Krijgsheld & Gen, 1986).

Industrial Applications: Corrosion Inhibition

Sulfamic acid, an industrially useful compound, showcases the versatility of sulfur-containing compounds in industrial applications. The study "Sulfamic acid is an environment-friendly alternative electrolyte for industrial acid cleaning and corrosion inhibition: a mini review" emphasizes the use of sulfamic acid solutions in the removal of scales and metal oxides from metallic surfaces. The review highlights the environmental friendliness of sulfamic acid solutions and discusses the role of organic compounds as corrosion inhibitors in these electrolytes, providing insights into the potential industrial applications of compounds related to 3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one (Verma & Quraishi, 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s handled. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactions, and investigating its safety and environmental impact .

properties

IUPAC Name

3-(2-amino-4-chlorophenyl)sulfanyl-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2OS/c1-14-5-4-10(11(14)15)16-9-3-2-7(12)6-8(9)13/h2-3,6,10H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJKWHOSMCCODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)SC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one
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3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one
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3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one
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3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one
Reactant of Route 5
3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one
Reactant of Route 6
3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one

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